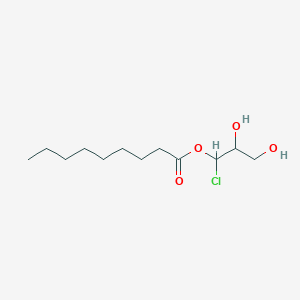
Pelargoninchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelargoninchloride, also known as Pelargonidin 3,5-di-O-glucoside chloride, is an anthocyanin compound. Anthocyanins are natural pigments found in various fruits and vegetables, contributing to their vibrant colors. This compound is particularly known for its antioxidant and antigenotoxic properties .
Preparation Methods
Pelargoninchloride can be synthesized through the reaction of ferric nitrate and potassium oxalate. The reaction equation is as follows:
Fe(NO3)3+K2C2O4→FeC2O4+2KNO3
The reaction product is then crystallized and dried to obtain pure this compound . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Pelargoninchloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pelargoninchloride has a wide range of scientific research applications:
Chemistry: Used as a chemical reagent for the preparation of other compounds.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory, antithrombotic, and antidiabetic effects.
Industry: Used as a natural colorant in food and industrial dyes
Mechanism of Action
The mechanism of action of Pelargoninchloride involves several pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Antithrombotic Effects: It prevents the formation of blood clots by inhibiting platelet aggregation.
Antidiabetic Effects: It enhances insulin sensitivity and reduces blood glucose levels.
Comparison with Similar Compounds
Pelargoninchloride is unique among anthocyanins due to its specific structure and properties. Similar compounds include:
- Cyanidin chloride
- Delphinidin chloride
- Kuromanin chloride
- Keracyanin chloride
These compounds share similar antioxidant properties but differ in their specific chemical structures and biological activities .
This compound stands out for its potent antioxidant and antigenotoxic properties, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H23ClO4 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
(1-chloro-2,3-dihydroxypropyl) nonanoate |
InChI |
InChI=1S/C12H23ClO4/c1-2-3-4-5-6-7-8-11(16)17-12(13)10(15)9-14/h10,12,14-15H,2-9H2,1H3 |
InChI Key |
SFFKECVSGQNTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(C(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















